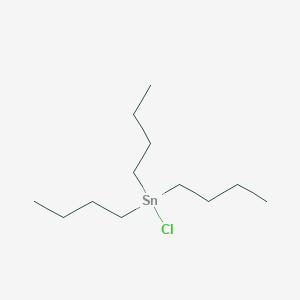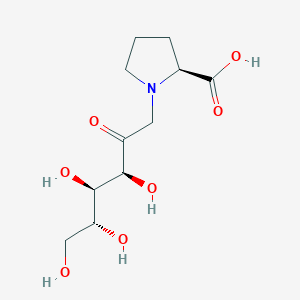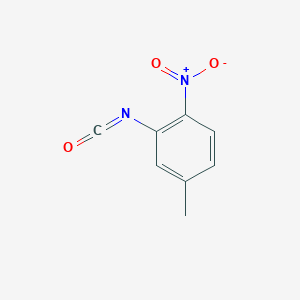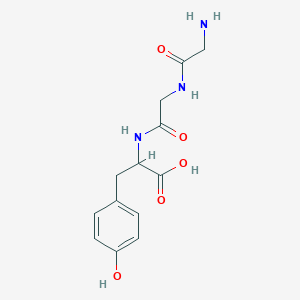
甘氨酰甘氨酰-L-酪氨酸
描述
Glycylglycyl-L-tyrosine (Gly-Gly-Tyr) is an important amino acid derivative that has been studied extensively in the laboratory setting. It is an essential component of the body's protein synthesis process, and plays an important role in many biochemical and physiological processes. Gly-Gly-Tyr has been used in a variety of scientific research applications, including drug development and medical research.
科学研究应用
络合物形成与热力学
甘氨酰甘氨酰-L-酪氨酸已被用于研究铜(II)-甘氨酰甘氨酰-L-酪氨酸(GGY∙H)和铜(II)-甘氨酰甘氨酰-L-酪氨酸-L/D-组氨酸(HisH)体系中络合物形成的热力学 . 该研究发现了五种同配体络合物和六种杂配体络合物 .
取代反应动力学
已使用紫外可见分光光度检测的停流技术研究了L/D-组氨酸对甘氨酰甘氨酰-L-酪氨酸的取代动力学 . 提出了配体置换的三步方案 .
立体选择性效应
研究表明,在Cu(GGY)(His)形式的形成中存在立体选择性效应,其中与L-组氨酸相比,络合物与D-组氨酸的稳定性更高 . 这可以用反式影响和π-π堆积相互作用来解释 .
生物催化衍生化
甘氨酰甘氨酰-L-酪氨酸可以进行生物催化衍生化 . 该过程涉及使用酶生物催化剂生产化学物质,如L-3,4-二羟基苯丙氨酸、酪胺、4-羟基苯丙酮酸和苄基异喹啉生物碱 .
制药应用
甘氨酰甘氨酰-L-酪氨酸的衍生物广泛应用于制药行业 . 它们被用于生产各种高价值的化学物质,如不饱和芳香族化合物、α-羟基酸和芳香醇
作用机制
Target of Action
Glycylglycyl-L-tyrosine, also known as H-Gly-Gly-Tyr-OH, is a tripeptide composed of two glycine molecules and one tyrosine molecule It’s known that tyrosine, a component of this compound, is a precursor of catecholamine neurotransmitters .
Mode of Action
Tyrosine, a component of this compound, is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .
Biochemical Pathways
Tyrosine, a component of Glycylglycyl-L-tyrosine, is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .
Pharmacokinetics
It’s known that the pharmacokinetics of tetracyclines and glycylcyclines, which are structurally similar to glycylglycyl-l-tyrosine, are characterized by poor absorption after food .
Result of Action
It’s known that tyrosine, a component of this compound, is claimed to act as an effective antidepressant . Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue .
Action Environment
The action of Glycylglycyl-L-tyrosine can be influenced by various environmental factors. For instance, biotechnological methods can produce tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions . This suggests that the production and action of Glycylglycyl-L-tyrosine could also be influenced by similar environmental factors.
安全和危害
未来方向
The future directions in the research of Glycylglycyl-L-tyrosine involve expanding the chemical diversity of betalains and increasing their yield, exploring new host organisms for their heterologous production, and engineering their secretion from the cell . Another future direction is the enzymatic production of L-tyrosine derivatives .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Glycylglycyl-L-tyrosine involves the coupling of glycine, glycine ethyl ester, and L-tyrosine using peptide coupling reagents.", "Starting Materials": ["Glycine", "Glycine ethyl ester", "L-tyrosine", "Peptide coupling reagents"], "Reaction": [ "Protect the carboxyl group of L-tyrosine using a suitable protecting group", "React glycine with glycine ethyl ester in the presence of a coupling reagent to form glycylglycine ethyl ester", "Add L-tyrosine to the reaction mixture and continue the coupling reaction to form glycylglycyl-L-tyrosine", "Deprotect the carboxyl group of the product to obtain the final compound" ] } | |
CAS 编号 |
17343-07-6 |
分子式 |
C13H17N3O5 |
分子量 |
295.29 g/mol |
IUPAC 名称 |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H17N3O5/c14-6-11(18)15-7-12(19)16-10(13(20)21)5-8-1-3-9(17)4-2-8/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,19)(H,20,21) |
InChI 键 |
INLIXXRWNUKVCF-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+])O |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CN)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CN)O |
序列 |
GGY |
同义词 |
N-(N-Glycylglycyl)-L-tyrosine; N-(N-Glycylglycyl)tyrosine; Glycylglycyltyrosine; NSC 334194; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Glycylglycyl-L-tyrosine studied as a model for the N-terminal metal-binding site of dog serum albumin?
A1: Dog serum albumin (DSA) exhibits a low binding affinity for nickel (II) ions []. This is attributed to the presence of L-tyrosine at the N-terminal of DSA, instead of L-histidine found in other species. Glycylglycyl-L-tyrosine, comprising the first three N-terminal residues of DSA, serves as a simplified model to study the metal-binding behavior of this specific region [].
Q2: How does Glycylglycyl-L-tyrosine interact with metal ions like nickel (II)?
A2: Research using techniques like equilibrium dialysis and analytical potentiometry has shown that Glycylglycyl-L-tyrosine binds nickel (II) with low affinity at physiological pH []. The binding involves the formation of multiple complex species, with the phenolic hydroxy group of tyrosine not directly participating in the coordination []. This weak interaction confirms that the substitution of histidine with tyrosine at the N-terminal of DSA is responsible for its reduced nickel (II) binding affinity [].
Q3: Has the spatial structure of Glycylglycyl-L-tyrosine been investigated?
A3: Yes, studies have used residual dipolar couplings combined with quantum-chemical computations to determine the spatial structure of Glycylglycyl-L-tyrosine []. While the specific details of the structure aren't provided in the abstracts, this type of analysis helps researchers understand the peptide's conformation and how it might influence its interactions with metal ions.
Q4: Beyond nickel (II), have interactions of Glycylglycyl-L-tyrosine with other metal ions been studied?
A4: Yes, the interaction of Glycylglycyl-L-tyrosine with copper (II) has also been investigated [, ]. These studies have employed a variety of techniques like analytical potentiometry, spectrophotometry, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy to characterize the copper (II) complexes formed and understand their properties [, ].
Q5: Are there any computational chemistry studies on Glycylglycyl-L-tyrosine?
A5: While the provided abstracts don't delve into specific computational studies on Glycylglycyl-L-tyrosine itself, they mention the use of advanced data analysis techniques like SUPERQUAD in conjunction with analytical potentiometry []. These computational tools are essential for analyzing complex equilibria data and determining stability constants of metal-ligand complexes, providing insights into the thermodynamics of these interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



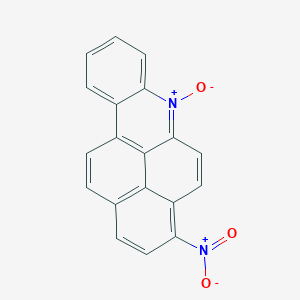

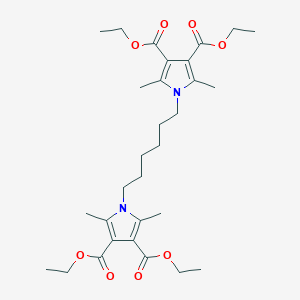
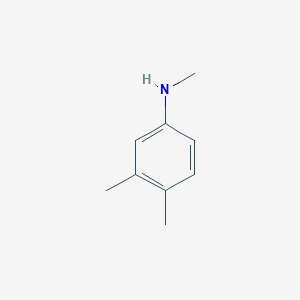

![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)

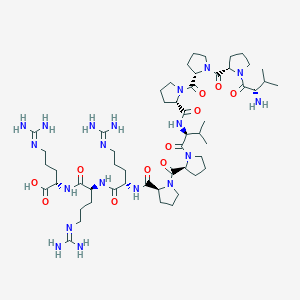
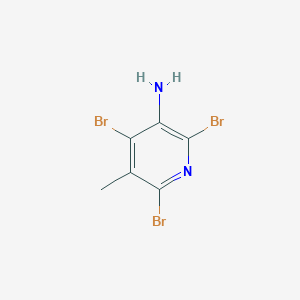
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
